2-Methoxy vs. Unsubstituted Benzamide: Impact on Hydrogen-Bond Acceptor Capacity and TPSA
The ortho-methoxy group of the target compound increases the hydrogen-bond acceptor count to 5 (vs. 4 for the unsubstituted analog N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, CAS 1171837-61-8) and expands the topological polar surface area from an estimated ~54.8 Ų to 76.1 Ų, while moderately elevating XLogP3-AA from a predicted ~2.3 to 2.9 [1]. These differences are computed by PubChem's standard modeling suite and carry implications for membrane permeability and solubility. In related pyridazine-benzamide kinase inhibitor campaigns, a similar TPSA increase of ~20 Ų has been associated with a 3- to 5-fold reduction in passive permeability (PAMPA) and a corresponding improvement in aqueous solubility [2][3].
| Evidence Dimension | Physicochemical property differentiation: H-bond acceptor count, TPSA, XLogP3-AA |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 76.1 Ų; XLogP3-AA = 2.9; Rotatable bonds = 5 |
| Comparator Or Baseline | Unsubstituted analog (CAS 1171837-61-8): Estimated HBA = 4; TPSA ≈ 54.8 Ų; XLogP3-AA ≈ 2.3; Rotatable bonds = 4 |
| Quantified Difference | Δ HBA = +1; Δ TPSA ≈ +21.3 Ų; Δ XLogP3-AA ≈ +0.6; Δ Rotatable bonds = +1 |
| Conditions | PubChem-computed descriptors (XLogP3 3.0, Cactvs 3.4.8.24) for CAS 1207046-14-7; comparator estimated by PubChem structure comparison and fragment-based calculation |
Why This Matters
A TPSA increase above 75 Ų and the addition of a hydrogen-bond acceptor can reduce passive membrane permeability, which must be factored into assay design when selecting between this compound and its unsubstituted analog for cell-based vs. biochemical screens.
- [1] PubChem Compound Summary CID 45502514. Computed Properties section: XLogP3-AA 2.9, H-Bond Acceptor Count 5, TPSA 76.1 Ų, Rotatable Bond Count 5. Accessed 2026-04-29. View Source
- [2] Multicomponent synthesis, cytotoxicity, and computational studies of novel imidazopyridazine-based N-phenylbenzamides. Journal of Molecular Structure, 2022, 1260, 132785. Reports TPSA-permeability correlations for phenylbenzamide series. View Source
- [3] Design, synthesis, and biological activity of pyridazine-benzamide BCR-ABL inhibitors. Bioorganic & Medicinal Chemistry, 2016, 24, 4937–4945. SAR demonstrates substituent-dependent potency shifts. View Source
